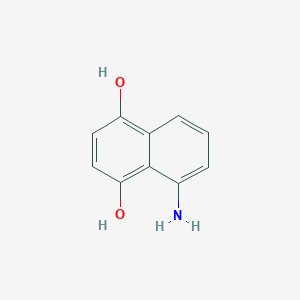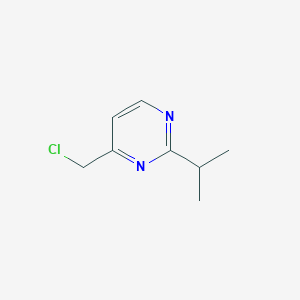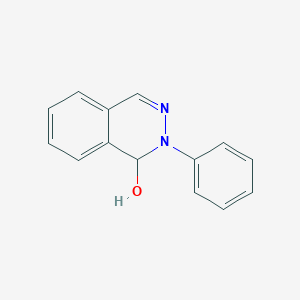
2-Phenyl-1,2-dihydrophthalazin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,2-dihydrophthalazin-1-ol is a nitrogen-containing heterocyclic compound It belongs to the class of phthalazinones, which are known for their diverse chemical, industrial, and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2-dihydrophthalazin-1-ol typically involves the reaction of phenyl hydrazine with phthalic anhydride or phthalic acid. Traditional methods require acid or base catalysts under reflux conditions, with reaction times ranging from hours to days . An efficient and green method involves the use of microdroplets containing a 1:1 mixture of phenyl hydrazine and phthalic anhydride or phthalic acid, which can yield the product in submillisecond timescales without external catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microdroplet synthesis could be scaled up for industrial applications due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1,2-dihydrophthalazin-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding phthalazine derivative.
Reduction: Reduction reactions can modify the functional groups attached to the phthalazinone ring.
Substitution: Substitution reactions, particularly involving halogens or other electrophiles, can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalazine derivatives, while substitution can introduce various functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
2-Phenyl-1,2-dihydrophthalazin-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in developing new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,2-dihydrophthalazin-1-ol involves its interaction with various molecular targets. For instance, its antitumor activity is attributed to its ability to interfere with cellular processes in cancer cells, leading to apoptosis. The compound may also interact with enzymes and receptors involved in inflammation and cardiovascular regulation .
Comparación Con Compuestos Similares
Similar Compounds
Phthalazin-1(2H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
2-Phenyl-2,3-dihydrophthalazine-1,4-dione: This compound is closely related and has been studied for its biological properties, including anticancer and antibacterial activities.
Uniqueness
2-Phenyl-1,2-dihydrophthalazin-1-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
101005-04-3 |
|---|---|
Fórmula molecular |
C14H12N2O |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
2-phenyl-1H-phthalazin-1-ol |
InChI |
InChI=1S/C14H12N2O/c17-14-13-9-5-4-6-11(13)10-15-16(14)12-7-2-1-3-8-12/h1-10,14,17H |
Clave InChI |
DSSXJXDLKAEYIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(C3=CC=CC=C3C=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


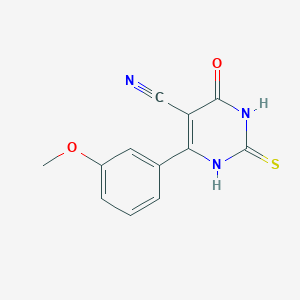
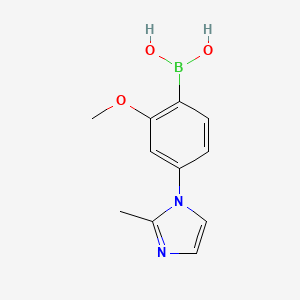
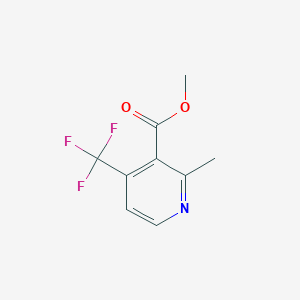

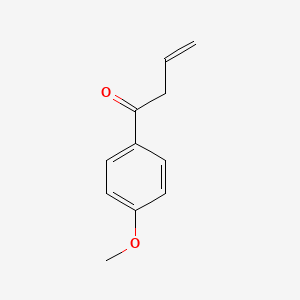


![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
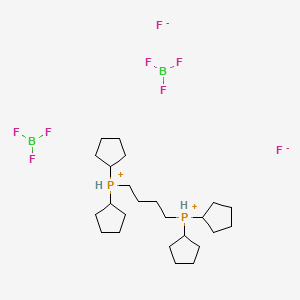
![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)

